(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde
Description
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-methyl-3-oxo-1-phenylpropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(10-17)13(12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-11,13H,1-4H3,(H,16,18)/t11-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUASEYJCPDLQY-YPMHNXCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648866 | |
| Record name | tert-Butyl [(1S,2S)-2-methyl-3-oxo-1-phenylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926308-17-0 | |
| Record name | tert-Butyl [(1S,2S)-2-methyl-3-oxo-1-phenylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Aldehyde: The aldehyde functionality is introduced through oxidation of the corresponding alcohol. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the Boc group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: KMnO4, Jones reagent
Reduction: NaBH4, LiAlH4
Deprotection: TFA
Major Products Formed
Oxidation: Carboxylic acid
Reduction: Alcohol
Deprotection: Free amine
Scientific Research Applications
(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of chiral drugs and catalysts.
Biology: In the study of enzyme mechanisms and protein-ligand interactions, where its chiral nature is crucial.
Medicine: As a precursor in the synthesis of pharmaceuticals, especially those requiring specific stereochemistry for efficacy.
Industry: In the production of fine chemicals and advanced materials, where its functional groups are leveraged for specific chemical transformations.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde involves its functional groups and stereochemistry. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical pathways. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that are crucial in the synthesis of more complex molecules.
Comparison with Similar Compounds
Functional Group Reactivity
- Aldehyde vs. Carboxylic Acid/Hydroxyl: The target compound’s aldehyde group is highly reactive toward nucleophiles (e.g., in Grignard or Wittig reactions), enabling rapid derivatization. In contrast, carboxylic acids (e.g., hexanoic acid in ) require activation for amide bond formation, and hydroxyl groups (e.g., in butanoic acid ) are less reactive unless functionalized.
- Boc Protection: The Boc group in the target compound and the hexanoic acid derivative stabilizes the amine against undesired reactions during synthesis. Unprotected amines (e.g., in butanoic acid ) are more reactive but prone to oxidation or side reactions.
Stereochemical Influence
The (2S,3S) configuration in the target compound and hexanoic acid derivative ensures enantioselectivity in chiral environments, critical for drug efficacy. Compounds lacking defined stereochemistry (e.g., 2-amino-3-(2-hydroxyphenyl)propanoic acid ) may exhibit reduced specificity in biological systems.
Physicochemical Properties
- Lipophilicity : The phenyl group in the target compound increases lipophilicity compared to hydroxylated analogs, enhancing membrane permeability in drug candidates.
- Solubility : Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility due to ionizable groups, whereas the aldehyde in the target compound may reduce solubility in polar solvents.
Stability and Handling
- Boc-protected amines (target compound and ) are stable under basic conditions but degrade in strong acids (e.g., trifluoroacetic acid). Unprotected amines () require inert atmospheres to prevent oxidation.
Biological Activity
(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde is a chiral aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily utilized in the synthesis of various bioactive molecules, including peptidomimetics and enzyme inhibitors.
- Molecular Formula : C15H21NO3
- Molecular Weight : 263.34 g/mol
- CAS Number : 476951-74-0
- Purity : ≥90% (HPLC)
- Melting Point : 125-127 °C
Enzyme Inhibition
One of the notable biological activities of this compound is its role as a precursor in the synthesis of potent inhibitors for various enzymes. Research has demonstrated that derivatives of this compound can effectively inhibit γ-secretase, an enzyme implicated in Alzheimer's disease pathology. The compound's structural features allow it to interact favorably with the active site of the enzyme, leading to significant inhibitory effects.
| Enzyme | Inhibitory Activity | Reference |
|---|---|---|
| γ-secretase | Potent inhibitor | Bioorganic & Medicinal Chemistry Letters |
| HIV protease | Sub-picomolar activity | Journal of Medicinal Chemistry |
Antiviral Properties
In addition to its enzyme inhibition capabilities, this compound has been explored for its antiviral properties. Compounds derived from this aldehyde have shown promising results against HIV, particularly in inhibiting wild-type and drug-resistant strains of the virus. The structural modifications facilitated by this compound enhance its bioactivity against viral proteases.
Case Study 1: Synthesis of HIV Protease Inhibitors
A study focused on the synthesis of novel HIV protease inhibitors incorporating this compound as a key building block. The synthesized compounds exhibited high potency and selectivity against HIV protease, with IC50 values in the picomolar range. This highlights the compound's utility in developing antiviral agents.
Case Study 2: Development of Peptidomimetics
Another significant application involves using this compound to create hydroxyethyl urea peptidomimetics. These peptidomimetics have been evaluated for their ability to mimic peptide interactions with biological targets, demonstrating enhanced stability and bioavailability compared to traditional peptides.
Q & A
Q. What are the key synthetic strategies for preparing (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde?
The synthesis typically involves stereoselective introduction of the Boc-protected amino group and the aldehyde functionality. A validated method includes:
- Step 1 : Boc protection of the amino group using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) to prevent racemization .
- Step 2 : Asymmetric alkylation or aldol reactions to establish the (2S,3S) stereochemistry. For example, Evans oxazolidinone auxiliaries or chiral catalysts like proline derivatives can enforce stereocontrol .
- Step 3 : Oxidation of a secondary alcohol intermediate (e.g., via Swern or Dess-Martin oxidation) to introduce the aldehyde group while preserving stereochemical integrity .
Q. How is the stereochemical configuration of this compound verified?
Chiral HPLC and NMR spectroscopy are critical:
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve enantiomers .
- NMR : Analysis of coupling constants (e.g., ) and NOE correlations to confirm spatial arrangement of substituents. For example, the aldehyde proton (δ ~9.5 ppm) shows coupling with adjacent methyl and phenyl groups .
Q. What role does the Boc group play in synthetic workflows?
The tert-butoxycarbonyl (Boc) group :
- Protects the amino group during reactions involving electrophilic or acidic conditions (e.g., alkylation, oxidation).
- Facilitates purification : The Boc group increases hydrophobicity, aiding in column chromatography.
- Enables deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane), minimizing side reactions .
Advanced Research Questions
Q. How can conflicting stereochemical outcomes in synthetic routes be resolved?
Discrepancies in stereochemistry often arise from competing reaction pathways (e.g., epimerization during oxidation). Mitigation strategies include:
- Low-temperature oxidation (-78°C) with Dess-Martin periodinane to minimize aldehyde racemization .
- Kinetic vs. thermodynamic control : Adjusting reaction time and temperature to favor the desired stereoisomer. For example, shorter reaction times may prevent equilibration of intermediates .
- Computational modeling : DFT calculations to predict transition-state energies and optimize reaction conditions .
Q. What methodologies improve yield in large-scale syntheses of this compound?
Key optimizations involve:
- Catalyst loading : Reducing chiral catalyst amounts (e.g., <5 mol%) while maintaining enantiomeric excess (ee >98%) via high-throughput screening .
- Solvent selection : Using toluene or THF to enhance solubility of intermediates and reduce side reactions.
- Workflow integration : Combining protection, alkylation, and oxidation steps in one pot to minimize purification losses .
Q. How is this compound applied in the synthesis of bioactive molecules?
It serves as a versatile chiral building block in:
- Peptidomimetics : The aldehyde group participates in reductive amination to form stable secondary amines, critical for protease inhibitors .
- Natural product synthesis : Used in stereocontrolled additions (e.g., Grignard reactions) to construct polycyclic frameworks, as seen in antitumor alkaloid analogs .
- Enzyme inhibitor design : The Boc-protected amino group mimics transition states in enzymatic reactions, enabling selective inhibition (e.g., serine hydrolases) .
Q. What analytical challenges arise in characterizing degradation products?
Degradation under acidic or oxidative conditions can lead to:
- Boc deprotection : Detecting tert-butyl carbamate fragments via LC-MS (m/z 102.1, [C₅H₁₁NO₂]+) .
- Aldhyde oxidation : Monitoring for carboxylic acid derivatives using IR (C=O stretch at ~1700 cm⁻¹) and NMR (δ ~175 ppm) .
- Racemization : Tracking ee changes over time using chiral HPLC with polarimetric detection .
Methodological Insights
Q. How are reaction conditions optimized to suppress epimerization?
- pH control : Maintain neutral to slightly basic conditions (pH 7–8) during Boc deprotection to avoid acid-induced racemization .
- Additives : Use scavengers like 2,6-lutidine to stabilize intermediates during oxidation .
- In situ monitoring : ReactIR or Raman spectroscopy to detect epimerization in real time and adjust parameters dynamically .
Q. What safety protocols are critical for handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors (GHS H410: toxic to aquatic life) .
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact (first aid: rinse with water for 15 minutes) .
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal to prevent aldehyde polymerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
